Cyanogen azide

Catalog No.
S8850263
CAS No.
764-05-6
M.F
N3CN
CN4
M. Wt
68.04 g/mol
Availability
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Cyanogen azide

CAS Number

764-05-6

Product Name

Cyanogen azide

IUPAC Name

carbononitridic azide

Molecular Formula

N3CN
CN4

Molecular Weight

68.04 g/mol

InChI

InChI=1S/CN4/c2-1-4-5-3

InChI Key

KWEDUNSJJZVRKR-UHFFFAOYSA-N

Canonical SMILES

C(#N)N=[N+]=[N-]

Cyanogen azide (N3CN) is a highly electrophilic, dual-functional reagent utilized primarily for advanced cycloadditions, C-H insertions, and ring expansions [1]. As a primary explosive in its pure state, it is exclusively generated in situ—typically from cyanogen halides and sodium azide—or handled as a dilute solution, such as in acetonitrile [2]. In synthetic procurement and process design, the decision to utilize cyanogen azide over standard nucleophilic or electrophilic azides is driven by its unique capacity to undergo 1,3-dipolar cycloadditions with unactivated alkenes and its ability to insert directly into unactivated C-H bonds to form alkylcyanamides [1]. Its extreme reactivity profile makes it a specialized tool for metal-free oxidative ring expansions and the synthesis of N-cyanoaziridines, bypassing the need for the transition-metal catalysts required by conventional azide reagents [2].

Substituting cyanogen azide with common azides like sodium azide (NaN3) or tosyl azide (TsN3) fundamentally alters the reaction pathway and often results in synthesis failure [1]. Sodium azide is a standard nucleophile that requires pre-functionalized electrophiles (e.g., alkyl halides) or highly activated Michael acceptors to react, completely failing to engage unactivated alkanes or simple olefins. Tosyl azide, while electrophilic and useful for diazo transfer, lacks the highly electron-withdrawing cyano group that drives cyanogen azide's spontaneous 1,3-dipolar cycloadditions and subsequent nitrogen extrusion at low temperatures [1]. Attempting to use these generic substitutes for the conversion of methylenecycloalkanes to expanded cycloalkanones, or for direct alkane amination, results in zero target yield, forcing chemists to rely on the specific reactivity of cyanogen azide [2].

Direct C-H Amination of Unactivated Alkanes

Cyanogen azide exhibits the rare ability to insert directly into the C-H bonds of unactivated alkanes to yield primary alkylcyanamides [1]. In contrast, standard azidation reagents like sodium azide (NaN3) or tosyl azide (TsN3) are entirely unreactive toward unactivated alkanes without the addition of specialized transition-metal catalysts or photolytic activation [1].

Evidence DimensionReactivity with unactivated alkanes
Target Compound DataDirect insertion to form alkylcyanamides
Comparator Or BaselineSodium azide (NaN3) / Tosyl azide (TsN3) (0% conversion without catalysts)
Quantified DifferenceEnables metal-free C-H functionalization where standard azides yield 0% product.
ConditionsReagent in solution reacting directly with alkane substrates

Allows synthetic chemists to functionalize inert hydrocarbons directly, bypassing the multi-step halogenation-nucleophilic substitution sequences required by standard azides.

Low-Temperature Cycloaddition with Unactivated Olefins

Cyanogen azide reacts with unactivated hydrocarbon olefins at 0–35 °C to produce 1-alkylalkylidenecyanamides and N-cyanoaziridines in high yields [1]. Sodium azide, by comparison, cannot undergo cycloaddition with unactivated alkenes under ambient conditions, requiring highly activated double bonds (e.g., alpha,beta-unsaturated carbonyls) or harsh thermal conditions to achieve conjugate addition [1].

Evidence DimensionTemperature required for unactivated olefin cycloaddition
Target Compound Data0–35 °C for high-yield conversion to N-cyanoaziridines/alkylidenecyanamides
Comparator Or BaselineSodium azide (Requires activated olefins or extreme thermal conditions)
Quantified DifferenceNear-ambient temperature reactivity vs. no reaction for unactivated olefins.
Conditions0–35 °C, neat or in organic solvent

Provides a mild, metal-free pathway to convert simple alkenes into aziridines or ketones (via hydrolysis), streamlining complex molecule synthesis.

Metal-Free Oxidative Ring Expansion of Methylenecycloalkanes

The reaction of cyanogen azide with methylenecycloalkanes rapidly produces homologous ring-expanded cycloalkanones in high yields [1]. Achieving this same oxidative ring expansion via standard Wacker oxidation protocols (PdCl2/CuCl2) often fails or requires highly specific catalytic modifications (such as the addition of tert-butyl nitrite). Cyanogen azide circumvents the need for heavy metal catalysis entirely [1].

Evidence DimensionCatalyst requirement for oxidative ring expansion
Target Compound DataStoichiometric reagent, 0 transition metals required
Comparator Or BaselineStandard Wacker oxidation (Requires Pd/Cu catalysts and specialized ligands/additives)
Quantified DifferenceEliminates the need for transition metal catalysts while maintaining high yields of expanded cycloalkanones.
ConditionsStoichiometric addition to methylenecycloalkanes followed by hydrolysis

Drastically simplifies the procurement and process workflow for synthesizing complex cyclic ketones by eliminating expensive and toxic palladium catalysts.

Processability and Safe Handling in Dilute Solution

While pure cyanogen azide is a highly shock-sensitive primary explosive, it can be handled predictably in dilute solutions. A 27% by weight solution of cyanogen azide in acetonitrile exhibits a half-life of 15 days at 25 °C [1]. This predictable stability profile dictates that procurement and scale-up must rely on in situ generation or standardized dilute solutions rather than isolation of the neat compound [1].

Evidence DimensionHandling stability and half-life
Target Compound Data15-day half-life at 25 °C (27% wt solution in acetonitrile)
Comparator Or BaselinePure cyanogen azide (Spontaneous detonation upon thermal/mechanical shock)
Quantified DifferencePredictable multi-day stability in solution vs. immediate explosive hazard in pure form.
Conditions27% by weight solution in acetonitrile at 25 °C

Essential for process safety and procurement planning, confirming that the reagent must be generated in situ or purchased as a stabilized solution for safe laboratory use.

Direct Synthesis of N-Cyanoaziridines from Polycyclic Olefins

Utilizing the low-temperature cycloaddition capabilities of cyanogen azide to convert complex, unactivated olefins (like norbornene) directly into N-cyanoaziridines, which are valuable precursors for aminocycloalkanes [1].

Metal-Free Homologation of Cyclic Ketones

Employing cyanogen azide for the oxidative ring expansion of methylenecycloalkanes to larger cycloalkanones, ideal for pharmaceutical intermediate synthesis where palladium contamination must be avoided [2].

Late-Stage C-H Amination of Hydrocarbons

Leveraging the unique C-H insertion reactivity of cyanogen azide to install cyanamide functionality onto unactivated alkane frameworks in advanced synthetic intermediates without the need for pre-halogenation [3].

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

68.012296017 g/mol

Monoisotopic Mass

68.012296017 g/mol

Heavy Atom Count

5

UNII

159Y7EZP9V

Wikipedia

Cyanogen azide
Cyanogen_azide

Dates

Last modified: 11-21-2023

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